N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a phenyl group, and a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 4-aminobenzoyl hydrazine in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)propanamide
- N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)butanamide
Uniqueness
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts distinct chemical and physical properties compared to similar compounds with different alkyl groups. This structural difference can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(cyclohexanecarbonylamino)-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)19-20-17(22)14-8-10-15(11-9-14)18-16(21)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,21)(H,20,22) |
InChI Key |
JXWVCAIZWIHCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2)C |
Origin of Product |
United States |
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